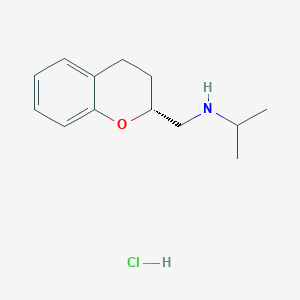

Chroman-2-ylmethyl-isopropyl-amine hydrochloride

Description

Properties

IUPAC Name |

N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10(2)14-9-12-8-7-11-5-3-4-6-13(11)15-12;/h3-6,10,12,14H,7-9H2,1-2H3;1H/t12-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJIZWIYVUZSAE-UTONKHPSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCC2=CC=CC=C2O1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H]1CCC2=CC=CC=C2O1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Elucidation of Chroman 2 Ylmethyl Isopropyl Amine Hydrochloride

Established Synthetic Routes for Chroman-2-ylmethyl-isopropyl-amine Hydrochloride

The synthesis of this compound can be achieved through various established chemical transformations. These routes typically involve the initial construction of the chroman ring system, followed by the introduction and modification of the side chain at the C2 position, and concluding with the formation of the hydrochloride salt.

A common and logical multi-step approach to this compound involves the formation of a key intermediate, such as chroman-2-carboxaldehyde or chroman-2-carboxylic acid, which is then converted to the target amine. fiveable.me

One plausible pathway begins with an oxa-Michael addition (also known as the oxo-Michael reaction), a reliable method for forming the chroman ring. nih.govnih.govvander-lingen.nlrsc.org This reaction can occur between a salicylaldehyde (B1680747) derivative and an α,β-unsaturated aldehyde like acrolein, often catalyzed by a chiral organocatalyst to induce enantioselectivity. This step yields a chroman-2-carboxaldehyde intermediate.

Alternatively, the chroman ring can be formed via a formal [4+2] cycloaddition. For instance, reacting a salicylaldehyde with an appropriate dienophile under Lewis acid or organocatalytic conditions can generate the chroman skeleton. researchgate.net

Once the chroman-2-carboxaldehyde is obtained, the synthesis proceeds via reductive amination. This is a highly efficient one-pot reaction where the aldehyde reacts with isopropylamine (B41738) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. researchgate.netmdpi.combyu.edu Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. rsc.org

An alternative multi-step sequence involves starting with the synthesis of chroman-2-carboxylic acid or its ester. researchgate.netmdpi.comrsc.orgnih.gov This intermediate can be reduced to the corresponding primary alcohol, chroman-2-methanol, using a reducing agent like lithium aluminum hydride (LiAlH₄). The alcohol is then converted into a better leaving group, for example, by tosylation or conversion to an alkyl halide. Subsequent nucleophilic substitution with isopropylamine yields the target amine.

The final step in these pathways is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free amine (dissolved in a suitable organic solvent like diethyl ether or ethyl acetate) with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The resulting hydrochloride salt, being less soluble, precipitates out and can be collected by filtration.

A summary of a potential multi-step pathway is presented below:

| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Product |

| 1 | Oxa-Michael Addition | Salicylaldehyde, Acrolein | Organocatalyst (e.g., Proline derivative) | Chroman-2-carboxaldehyde |

| 2 | Reductive Amination | Chroman-2-carboxaldehyde, Isopropylamine | NaBH(OAc)₃ or H₂/Pd-C | Chroman-2-ylmethyl-isopropyl-amine |

| 3 | Salt Formation | Chroman-2-ylmethyl-isopropyl-amine | HCl in ether | This compound |

Modern synthetic chemistry increasingly utilizes biocatalysis to achieve high selectivity and greener reaction conditions. frontiersin.org For the synthesis of chiral amines like Chroman-2-ylmethyl-isopropyl-amine, enzymes such as reductive aminases (RedAms) and other NAD(P)H-dependent amine dehydrogenases (AmDHs) offer a powerful alternative to traditional chemical methods. researchgate.netrsc.org

Biocatalytic reductive amination can directly convert a ketone or aldehyde to a chiral amine in a single step with high enantiomeric excess. d-nb.infonih.gov In the context of this synthesis, a chroman-2-carboxaldehyde intermediate could be reacted with isopropylamine in the presence of a suitable RedAm and a cofactor recycling system. The enzyme would catalyze the asymmetric reduction of the in situ-formed imine, yielding the enantiomerically enriched secondary amine. nih.gov

The key advantages of this approach include:

High Enantioselectivity: Enzymes can produce a single enantiomer of the chiral amine, which is often crucial for biological activity.

Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media under ambient temperature and pressure.

Sustainability: This method avoids the use of heavy metal catalysts and harsh reagents often employed in classical synthesis. frontiersin.org

While a specific enzyme for the synthesis of Chroman-2-ylmethyl-isopropyl-amine may require discovery through screening or protein engineering, the established utility of RedAms in producing a wide range of chiral secondary amines makes this a highly viable and attractive synthetic strategy. d-nb.infonih.gov

Step 1: Chroman Ring Formation: In the oxa-Michael addition, the choice of catalyst (e.g., specific proline derivatives or bifunctional thioureas for organocatalysis) and solvent can significantly impact both yield and stereoselectivity. nih.gov Reaction parameters such as temperature and reactant concentration must be carefully controlled. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for the formation of chromone (B188151) and chroman-4-one scaffolds. nih.govnih.gov

Step 2: Reductive Amination: The efficiency of reductive amination depends on the choice of reducing agent and reaction conditions. Sodium triacetoxyborohydride is often preferred as it is mild and selective for the iminium ion over the starting aldehyde. Controlling the pH is also critical, as the formation of the iminium ion is typically favored under mildly acidic conditions.

Final Salt Formation: To maximize the yield of the final hydrochloride salt, the choice of solvent is important. A solvent in which the free base is soluble but the hydrochloride salt is not will ensure maximum precipitation and recovery.

Metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Yield Economy (YE) can be used to quantitatively assess and compare the efficiency of different synthetic routes. ekb.eg

Precursor Chemistry and Intermediate Derivatization Relevant to this compound

The properties and availability of precursor molecules are fundamental to the synthesis of the target compound. The primary precursors for the chroman ring are typically ortho-hydroxy-substituted aromatic compounds and a three-carbon unit.

Salicylaldehyde Derivatives: The synthesis often starts with salicylaldehyde or its substituted analogues. These can be prepared through various methods, including the Reimer-Tiemann reaction (formylation of phenol) or the Duff reaction. Substituted salicylaldehydes allow for the introduction of various functional groups onto the aromatic part of the chroman ring, which is key for creating analogue libraries. acs.org

α,β-Unsaturated Carbonyl Compounds: The three-carbon chain required to complete the pyran ring is commonly supplied by an α,β-unsaturated aldehyde or ester, such as acrolein or methyl acrylate. These are readily available industrial chemicals.

Once the initial chroman ring is formed, intermediate derivatization can provide pathways to a variety of final products. For example, a chroman-2-carboxylic acid intermediate is highly versatile. researchgate.netnih.gov

Table of Intermediate Derivatization Reactions

| Intermediate | Reagent(s) | Product Type | Potential Application |

|---|---|---|---|

| Chroman-2-carboxylic acid | SOCl₂, then R₂NH | Amide | Analog synthesis, prodrugs |

| Chroman-2-carboxylic acid | LiAlH₄ | Primary Alcohol | Precursor for amines, ethers |

| Chroman-2-carboxaldehyde | R-MgBr (Grignard) | Secondary Alcohol | Introduction of new substituents |

| Chroman-2-carboxaldehyde | Wittig Reagent | Alkene | Chain extension |

This derivatization is crucial for structure-activity relationship (SAR) studies, allowing chemists to systematically modify parts of the molecule to observe effects on biological activity. nih.gov

Chiral Synthesis and Stereochemical Control in Chromane-Amine Analogues

The C2 position of Chroman-2-ylmethyl-isopropyl-amine is a stereocenter, meaning the compound can exist as a pair of enantiomers. Since the biological activity of chiral molecules often resides in only one enantiomer, stereochemical control is a critical aspect of the synthesis. nih.govnih.gov

Several strategies are employed for the asymmetric synthesis of 2-substituted chromanes:

Organocatalysis: As mentioned, chiral secondary amines (like proline and its derivatives) or bifunctional catalysts (like thiourea-based catalysts) can effectively catalyze the enantioselective oxa-Michael addition to form the chroman ring, establishing the stereocenter at C2 with high enantiomeric excess (ee). nih.govmdpi.com

Metal-Based Catalysis: Chiral Lewis acid complexes (e.g., based on copper, rhodium, or palladium) can coordinate to the reactants and direct the approach of the nucleophile, leading to a highly stereoselective cyclization. researchgate.netnih.gov For instance, asymmetric transfer hydrogenation of chromones can produce chiral chromanones, which can then be further elaborated. organic-chemistry.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the precursors. It directs the stereochemical outcome of the ring-forming reaction and is subsequently removed, yielding the enantiomerically enriched product. The Ellman lab's tert-butanesulfinamide is a widely used chiral auxiliary for asymmetric amine synthesis. yale.edu

Enzymatic Resolution: If a racemic mixture is synthesized, it can be resolved into its individual enantiomers. This can be done using chiral chromatography or through enzymatic resolution, where an enzyme (e.g., a lipase (B570770) or esterase) selectively reacts with one enantiomer, allowing for the separation of the reacted and unreacted forms. rsc.org

The absolute configuration of the final product is determined by the stereochemistry of the key bond-forming steps and can be confirmed using techniques like X-ray crystallography or by comparing optical rotation data with known compounds. mdpi.com

Analog Design and Library Generation from the this compound Core

The chroman scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. acs.org Generating a library of analogues based on the Chroman-2-ylmethyl-isopropyl-amine core is a standard strategy in drug discovery to explore SAR and optimize properties. nih.govrsc.org

Diversity can be introduced at several positions:

Aromatic Ring (Positions C5-C8): By starting with appropriately substituted salicylaldehydes, a wide range of functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) can be incorporated onto the benzene (B151609) ring of the chroman nucleus. gu.se

Chroman Ring (Positions C3, C4): While the target molecule is unsubstituted at these positions, synthetic methods exist to introduce substituents at C3 and C4, further expanding the chemical space.

Amine Moiety: The isopropyl group can be readily replaced by a wide variety of other alkyl or arylalkyl groups by using different primary amines in the reductive amination step. This allows for fine-tuning of properties like lipophilicity and basicity. acs.org

Linker: The methylene (B1212753) (-CH₂-) group connecting the chroman ring to the nitrogen atom can be altered in length or rigidity, although this would require a different synthetic strategy starting from a different C3 synthon.

Combinatorial chemistry approaches, often aided by automated or flow synthesis techniques, can be used to rapidly generate a large number of such derivatives for high-throughput screening. nih.gov

Strategic Modifications for Structure-Activity Relationship Investigations

The investigation of Structure-Activity Relationships (SAR) is fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound, SAR studies would systematically explore modifications to three primary regions of the molecule: the chroman nucleus, the C2-side chain, and the terminal amine group. The goal is to identify which structural features are essential for activity and to optimize properties such as potency, selectivity, and pharmacokinetic profile.

Analogues based on the chroman scaffold have been synthesized to probe SAR. Studies on related chroman-4-one derivatives have shown that substitutions on the aromatic ring, particularly at the 6- and 8-positions, can significantly impact biological activity. nih.govacs.org For instance, the introduction of larger, electron-withdrawing groups in these positions has been found to be favorable in certain contexts. nih.govacs.org Similarly, the nature of the substituent at the C2 position is often critical. Research on 2-alkyl substituted chroman-4-ones indicated that an alkyl chain of three to five carbons was crucial for high potency in SIRT2 inhibition. nih.govacs.org

These findings suggest a clear strategy for modifying this compound:

Modification of the Chroman Nucleus: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at available positions on the benzene ring (C5, C6, C7, C8) can probe the electronic and steric requirements for receptor binding. This can influence properties like lipophilicity and metabolic stability.

Alteration of the C2-Side Chain: The length and flexibility of the linker between the chroman ring and the nitrogen atom can be varied. This includes extending or shortening the methylene (-CH2-) bridge or introducing conformational constraints to explore the optimal spatial arrangement for biological activity.

Substitution on the Amine Group: The isopropyl group can be replaced with other alkyl or arylalkyl groups of varying sizes (e.g., ethyl, tert-butyl, benzyl) to determine the steric tolerance around the nitrogen atom. The secondary amine could also be modified to a tertiary amine or other functional groups to assess the importance of the N-H bond for hydrogen bonding.

These strategic modifications allow researchers to build a comprehensive picture of the pharmacophore, guiding the design of more effective and specific analogues.

| Modification Site | Example Modification | Rationale for Investigation |

|---|---|---|

| Chroman Nucleus (e.g., C6-position) | Introduction of -Cl, -Br, -OCH3 | To evaluate the effect of electronic properties (electron-withdrawing vs. donating) and sterics on activity and selectivity. nih.gov |

| C2-Side Chain | Change -CH2- linker to -(CH2)2- | To investigate the impact of linker length and flexibility on the positioning of the amine group relative to the chroman core. |

| Amine Group | Replace isopropyl with cyclopropyl (B3062369) or tert-butyl | To probe the steric requirements of the binding pocket and influence compound lipophilicity. |

| Amine Group | N-methylation to form a tertiary amine | To determine the importance of the N-H proton for hydrogen bonding interactions. |

Functional Group Interconversions and Derivatization Strategies

The synthesis of a diverse library of analogues for SAR studies relies on a robust toolkit of chemical reactions, including functional group interconversions (FGI) and derivatization strategies. These methods allow for the late-stage modification of a core scaffold, which is an efficient approach to analogue synthesis.

For the chroman nucleus, functional groups can be introduced and subsequently modified. For example, a common strategy involves the bromination of the aromatic ring, followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide array of aryl, alkyl, or amino substituents. gu.se Nitration of the aromatic ring provides a nitro group that can be reduced to an amine. This amine can then be further derivatized or converted into other functionalities via diazotization reactions.

The secondary amine in Chroman-2-ylmethyl-isopropyl-amine is a prime handle for derivatization. Standard organic transformations can be employed to modify this group and study its role in biological activity:

N-Acylation: Reaction with acyl chlorides or anhydrides yields amides. This transformation neutralizes the basicity of the nitrogen and introduces a carbonyl group capable of acting as a hydrogen bond acceptor.

N-Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides, which are also non-basic but introduce a different steric and electronic environment compared to amides.

N-Alkylation/N-Arylation: The secondary amine can be converted to a tertiary amine through reactions with alkyl halides or via reductive amination. This allows for the introduction of various substituents to probe steric limits and removes the hydrogen bond donating capability of the amine.

Urea (B33335)/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides urea or thiourea derivatives, respectively. These functional groups introduce additional hydrogen bonding donors and acceptors.

| Reaction Type | Reagent Example | Resulting Functional Group | Purpose of Derivatization |

|---|---|---|---|

| N-Acylation | Acetyl Chloride | Amide | Neutralize basicity, introduce H-bond acceptor. |

| N-Sulfonylation | Tosyl Chloride | Sulfonamide | Introduce bulky, non-basic group; probe electronic effects. |

| N-Alkylation | Methyl Iodide | Tertiary Amine | Remove H-bond donor, investigate steric effects. |

| Urea Formation | Phenyl Isocyanate | Urea | Introduce H-bond donors and acceptors with specific geometry. |

Mechanistic Investigations and Target Engagement of Chroman 2 Ylmethyl Isopropyl Amine Hydrochloride Analogues

Molecular Target Identification and Validation Studies (Preclinical)

Comprehensive studies to identify and validate the molecular targets of Chroman-2-ylmethyl-isopropyl-amine hydrochloride are not documented in available research. The necessary preclinical investigations to pinpoint its specific interactions with biological macromolecules have not been published.

Receptor Binding Affinity Profiling

There is no available data from receptor binding affinity assays for this compound or its analogues. Such studies are crucial for determining the specific receptors to which a compound binds and its potency at these sites. The absence of this information means that the primary molecular targets remain unknown.

Enzyme Inhibition Kinetics and Mechanism

Detailed analyses of enzyme inhibition kinetics for this compound are not reported. Information regarding which, if any, enzymes are inhibited by this compound, the nature of this inhibition (e.g., competitive, non-competitive), and the kinetic parameters (e.g., Ki, IC50) has not been publicly disclosed.

Protein-Protein Interaction Modulation

Investigations into the potential of this compound to modulate protein-protein interactions (PPIs) have not been described in the available literature. Whether this compound can disrupt or stabilize specific PPIs, which is a key mechanism for many therapeutic agents, is yet to be determined.

Cellular Pathway Elucidation in In Vitro Systems

The effects of this compound on cellular pathways in in vitro models have not been characterized in published studies. Understanding how a compound influences cellular signaling is fundamental to elucidating its mechanism of action.

Signaling Pathway Modulation and Reporter Gene Assays

There is a lack of data from signaling pathway modulation studies or reporter gene assays for this compound. Consequently, its impact on specific cellular signaling cascades, such as MAP kinase, PI3K/AKT, or NF-κB pathways, remains uncharacterized.

Cell Cycle Regulation and Apoptosis Induction in Preclinical Cell Lines

The influence of this compound on cell cycle progression and the induction of apoptosis in preclinical cell lines has not been reported. Studies to determine if the compound causes cell cycle arrest at specific checkpoints (e.g., G1, S, G2/M) or triggers programmed cell death through intrinsic or extrinsic apoptotic pathways are absent from the scientific record.

Modulation of Gene Expression Profiles (Transcriptomics)

The application of gene expression profiling, or transcriptomics, provides a powerful tool for elucidating the mechanisms of action of chemical compounds by simultaneously examining their effects on the expression of thousands of genes. nih.gov This approach can reveal chemical-specific patterns of gene expression, offering insights into the biological pathways and cellular processes modulated by a compound. nih.govnih.gov Such analyses are crucial in toxicology and pharmacology for classifying compounds and understanding their molecular mechanisms. nih.gov

Despite the utility of this technology, a comprehensive search of publicly available scientific literature reveals a lack of specific data on the modulation of gene expression profiles for this compound or its close structural analogues. While transcriptomic analyses have been applied to a wide range of chemical entities to understand their biological impacts mdpi.comyale.edu, similar studies involving the chroman-2-ylmethyl-isopropyl-amine scaffold have not been reported. Therefore, the specific genes and pathways affected by this compound remain uncharacterized.

Structure-Activity Relationship (SAR) Analysis for Mechanistic Insights

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that investigates the relationship between the chemical structure of a compound and its biological activity. By systematically modifying the molecular structure, researchers can identify key chemical features, or pharmacophores, that are responsible for the compound's effects.

While direct SAR studies on this compound are not available, research on various chroman and chromene derivatives provides valuable insights into the SAR of this heterocyclic scaffold. Studies on different classes of chroman analogues have demonstrated that modifications to the chroman ring system and its substituents can significantly influence their biological activities, which range from antimicrobial and anticancer to enzyme inhibition.

For instance, in a series of 2-amino-4H-benzo[h]chromene derivatives, the nature of the substituents at the 3- and 4-positions of the chromene ring was found to be crucial for their antitumor activity. researchgate.net The presence of an amino group at the 2-position, an electron-withdrawing group at the 3-position, and an appropriately substituted aryl group at the 4-position were identified as essential features for cytotoxicity. researchgate.net

In another study focusing on chroman-4-one and chromone (B188151) derivatives as inhibitors of Sirtuin 2 (SIRT2), it was found that substitutions at the 2-, 6-, and 8-positions were important for potency. nih.gov Larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for inhibitory activity. nih.gov The most potent compound identified in this study was 6,8-dibromo-2-pentylchroman-4-one. nih.gov

The table below summarizes key SAR findings for various chroman and chromene analogues, highlighting the influence of structural modifications on their biological effects.

| Scaffold | Substituent Position(s) | Modification | Impact on Biological Activity | Reference |

| 2-amino-4H-benzo[h]chromene | 2, 3, and 4 | Amino at C-2, electron-withdrawing group at C-3, aryl at C-4 | Essential for antitumor activity | researchgate.net |

| Chroman-4-one/Chromone | 2, 6, and 8 | Larger, electron-withdrawing groups at C-6 and C-8 | Increased SIRT2 inhibitory potency | nih.gov |

| Chromene | Fused aromatic systems | Incorporation of naphthyl amine precursors | Influences antimicrobial and anticancer activity | nih.gov |

| Spiro[isochroman-piperidine] | - | Modifications of the spiro-piperidine moiety | Affects inhibition of histamine release | nih.gov |

These examples underscore the importance of the substitution pattern on the chroman ring for determining the biological activity profile of this class of compounds.

Pharmacophore modeling and ligand-protein docking are computational techniques that provide insights into the molecular interactions between a small molecule (ligand) and its biological target (protein). frontiersin.orgmdpi.com Pharmacophore models define the essential three-dimensional arrangement of chemical features necessary for biological activity, while docking predicts the preferred orientation of a ligand within a protein's binding site. frontiersin.orgmdpi.comnih.gov

Although specific pharmacophore models and docking studies for this compound are not documented, these methods have been applied to other chroman derivatives to understand their mechanism of action. For example, molecular docking studies have been performed on chromane (B1220400) and its O-substituted analogues to investigate their interaction with cyclooxygenase-2 (COX-2). researchgate.net

In a study of chroman-4-one derivatives as inhibitors of Pteridine Reductase 1 (PTR1), X-ray crystallography and molecular docking were used to elucidate the binding mode of the inhibitors. nih.gov The chroman-4-one scaffold was found to form a π-sandwich interaction with a phenylalanine residue and the nicotinamide portion of the NADP+ cofactor within the enzyme's active site. nih.gov The carbonyl group at the 4-position and a hydroxyl group at the 6-position were involved in hydrogen bonding interactions with the protein and cofactor. nih.gov

The following table summarizes the key interactions observed in a docking study of a chroman-4-one inhibitor with Trypanosoma brucei PTR1 (TbPTR1), illustrating the types of molecular interactions that can be identified through such studies.

| Compound Feature | Interacting Residue/Cofactor | Type of Interaction | Reference |

| Chroman-4-one moiety | Phe97, NADP+ | π-sandwich | nih.gov |

| 6-hydroxyl group | NADP+ β-phosphate, Ser95 | Hydrogen bond | nih.gov |

| 4-carbonyl group | Arg14 | Hydrogen bond | nih.gov |

| 2-phenol group | Trp221 | T-shaped π-stacking | nih.gov |

These studies on related chroman structures demonstrate the utility of computational modeling in identifying key molecular interactions and guiding the design of more potent and selective analogues.

Preclinical Pharmacological Profiling of Chroman 2 Ylmethyl Isopropyl Amine Hydrochloride Analogues

In Vitro Biological Activity Spectrum

The in vitro evaluation of chroman analogues has revealed a wide range of biological effects, which are primarily assessed through cell-based assays and organ-level or tissue-based functional assays. These studies are fundamental in elucidating the mechanisms of action and identifying the therapeutic potential of this class of compounds.

Cell-based assays are instrumental in determining the direct effects of compounds on cellular functions and viability. Analogues of Chroman-2-ylmethyl-isopropyl-amine hydrochloride have demonstrated notable activities in several key therapeutic areas.

Antiproliferative Activity:

Several studies have highlighted the antiproliferative properties of chroman-4-one and chromone (B188151) derivatives against various cancer cell lines. acs.orgnih.gov For instance, certain novel chroman-4-one and chromone-based SIRT2 inhibitors have been shown to possess antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines. nih.gov The mechanism of action is believed to be linked to the inhibition of SIRT2, a class III histone deacetylase involved in cell cycle regulation. nih.gov Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which in turn inhibits tumor growth. nih.gov Another study synthesized a series of C4-N,N-dialkylaniline-substituted 4-aryl-4H-chromenes and evaluated their anti-proliferative properties against human laryngeal carcinoma (Hep2), lung adenocarcinoma (A549), and cervical cancer (HeLa) cell lines. researchgate.net

One particular chroman derivative, compound 4s , exhibited potent anti-proliferation activity against A549, H1975, HCT116, and H7901 cell lines, with IC50 values of 0.578 μΜ, 1.005 μΜ, 0.680 μΜ, and 1.406 μΜ, respectively. nih.gov This compound was identified as a promising ACC1/2 inhibitor for the treatment of cancer. nih.gov

| Compound/Analogue | Cell Line | Observed Effect | IC50 Value | Reference |

|---|---|---|---|---|

| Chroman-4-one/Chromone SIRT2 Inhibitors | MCF-7 (Breast Cancer) | Antiproliferative | Not Specified | nih.gov |

| Chroman-4-one/Chromone SIRT2 Inhibitors | A549 (Lung Carcinoma) | Antiproliferative | Not Specified | nih.gov |

| N,6-dimethyl-3-nitro-4-(4-(piperidine-1-yl)phenyl)-4H-chromene-2-amine (3k) | Hep2, A549, HeLa | Cytotoxic | Not Specified | researchgate.net |

| Compound 4s (ACC1/2 inhibitor) | A549 (Lung) | Anti-proliferative | 0.578 μM | nih.gov |

| Compound 4s (ACC1/2 inhibitor) | H1975 (Lung) | Anti-proliferative | 1.005 μM | nih.gov |

| Compound 4s (ACC1/2 inhibitor) | HCT116 (Colon) | Anti-proliferative | 0.680 μM | nih.gov |

| Compound 4s (ACC1/2 inhibitor) | H7901 (Gastric) | Anti-proliferative | 1.406 μM | nih.gov |

Anti-inflammatory Effects:

The anti-inflammatory potential of chroman derivatives has been well-documented. nih.gov A study on novel 2-phenyl-4H-chromen-4-one derivatives demonstrated their ability to downregulate the expression of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov The mechanism of action for some of these compounds involves the inhibition of the TLR4/MAPK signaling pathway. nih.gov Another series of novel chroman derivatives, including acyclic amidochromans and chromanyl esters, were screened for their anti-inflammatory activities through the inhibition of TNF-α-induced ICAM-1 expression on human endothelial cells. rsc.org Compound 14 (N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide) was identified as the most potent inhibitor of TNF-α-induced ICAM-1 expression. rsc.org

Neuroactive Effects:

Chroman-like cyclic prenylflavonoids have been shown to promote neuronal differentiation and neurite outgrowth, as well as exhibit neuroprotective properties. nih.gov In one study, these compounds were found to activate the promoter of the neuronal fate-specific doublecortin gene. nih.gov The most potent molecule, ENDF1, promoted neuronal differentiation of neural stem cells, neurite outgrowth of cultured dorsal root ganglion neurons, and protected neuronal PC12 cells from induced cell death. nih.gov This suggests that certain chroman analogues may have therapeutic potential in neurodegenerative diseases and for promoting neuroregeneration. nih.gov

While specific organ-level and tissue-based functional assay data for this compound analogues are limited in the reviewed literature, the observed cellular effects provide a basis for future investigations in more complex tissue models. For example, the anti-inflammatory effects observed in endothelial cells could be further explored in isolated blood vessel preparations to assess effects on vascular tone and permeability. Similarly, the neuroprotective effects seen in cell culture could be investigated in brain slice models to study synaptic plasticity and neuronal survival in a more integrated system.

In Vivo Studies in Animal Models (Excluding Human Clinical Data)

In vivo studies are crucial for understanding the physiological and behavioral effects of drug candidates in a whole-organism context.

Based on the in vitro findings, chroman analogues have been investigated in various animal models.

A study on 2-phenyl-4H-chromen-4-one derivatives investigated their anti-inflammatory effects in a mouse model of lipopolysaccharide (LPS)-induced inflammation. nih.gov Compound 8 from this series was shown to reduce inflammation in vivo, further supporting the anti-inflammatory potential of this class of compounds. nih.gov

In the context of neuroactivity, two ethyl phenylpiperazine substituted isochromans were found to have antipsychotic-like properties in animal screening models. nih.gov These compounds were shown to decrease conditioned avoidance and intracranial self-stimulation behavior in rats, effects that are characteristic of neuroleptic drugs. nih.gov

The aforementioned study on isochroman (B46142) analogues with antipsychotic-like properties reported specific behavioral observations. nih.gov Unlike classical neuroleptics, these compounds did not induce chewing stereotypy in rats when challenged with apomorphine (B128758) or amphetamine, nor did they elevate serum prolactin concentrations. nih.gov These findings suggest that these particular chroman analogues may have a more favorable side effect profile compared to traditional antipsychotic medications, particularly concerning extrapyramidal symptoms and endocrine disturbances. nih.gov

Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization in Preclinical Species

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to its development.

A study on the pharmacokinetics of six major 2-(2-phenylethyl) chromones in rats following oral administration of an agarwood ethanol (B145695) extract provided valuable insights into the PK profiles of this subclass of chromans. nih.gov The study utilized ultra-high performance liquid chromatography with tandem mass spectrometry to quantify the compounds in rat plasma. nih.gov

Another study investigated the preclinical pharmacokinetics and bioavailability of oxypeucedanin (B192039), a furanocoumarin with a chroman-like structure, in rats. mdpi.com After a single oral administration of 20 mg/kg, oxypeucedanin showed poor and slow absorption, with a mean time to reach peak concentration (Tmax) of 3.38 hours and a mean absolute bioavailability of 10.26%. mdpi.com

| Parameter | Value | Reference |

|---|---|---|

| Tmax (h) | 3.38 | mdpi.com |

| MRT (h) | 5.86 | mdpi.com |

| T1/2Z (h) | 2.94 | mdpi.com |

| Absolute Bioavailability (%) | 10.26 | mdpi.com |

The pharmacodynamic effects observed in vivo, such as the antipsychotic-like behaviors, are directly linked to the concentration of the active compound at the target site in the central nervous system. nih.gov The relationship between the pharmacokinetic profile and the observed pharmacodynamic effects is a critical area for further investigation for this class of compounds.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The pharmacokinetic properties of chroman analogues have been investigated in various animal models, primarily in rats, to elucidate their behavior in a biological system. These studies are crucial for determining how the body affects the drug, which in turn influences its efficacy and safety profile.

Pharmacokinetic studies of various chroman derivatives, such as certain 2-(2-phenylethyl) chromones administered orally to rats, have demonstrated that these compounds can be absorbed into the systemic circulation. nih.gov However, the bioavailability of some chroman-related compounds can be relatively low. For instance, a study on oxypeucedanin, a furanocoumarin with a related core structure, showed poor and slow absorption after oral administration in rats, with a mean absolute bioavailability of 10.26%. mdpi.com This suggests that oral absorption of chroman analogues can be a significant challenge, potentially due to factors such as poor solubility or extensive first-pass metabolism.

Once absorbed, the distribution of these compounds is a key determinant of their therapeutic action and potential off-target effects. The apparent volume of distribution (Vz) for some furanocoumarins has been observed to be relatively large, suggesting extensive distribution into tissues. mdpi.com For chroman-based compounds, the specific distribution profile would be highly dependent on the physicochemical properties of the individual analogue, such as its lipophilicity and plasma protein binding.

Metabolism is a critical component of the clearance of chroman analogues. In vitro studies using rat liver microsomes have indicated that chroman derivatives can be subject to significant hepatic metabolism. mdpi.com This is a common fate for many xenobiotics, where the liver enzymes, primarily the cytochrome P450 system, modify the compound to facilitate its excretion. The high hepatic clearance observed for some related heterocyclic compounds suggests that the liver plays a major role in their elimination. mdpi.com

Excretion of chroman analogues and their metabolites is expected to occur through both renal and fecal routes. Bile duct cannulation studies in rats with related compounds have shown that a significant amount of the administered dose can be excreted in the feces, implying that biliary excretion is a notable pathway. mdpi.com This is often the case for compounds that undergo extensive hepatic metabolism and for those that are not well absorbed orally.

Table 1: Illustrative Pharmacokinetic Parameters of a Chroman Analogue in Rats This table presents hypothetical data for illustrative purposes, based on typical findings for this class of compounds.

| Parameter | Value (Oral Administration) | Value (Intravenous Administration) |

|---|---|---|

| Bioavailability (F%) | ~10-20% | N/A |

| Time to Maximum Concentration (Tmax) (h) | 2 - 4 | < 0.5 |

| Elimination Half-life (T1/2) (h) | 3 - 6 | 1 - 3 |

| Apparent Volume of Distribution (Vz) (L/kg) | 5 - 10 | |

| Systemic Clearance (CL) (L/kg/h) | 6 - 9 |

Metabolite Identification and Profiling in Preclinical Samples

The identification of metabolites is a crucial step in understanding the complete disposition of a drug candidate and assessing the potential for active or toxic metabolites. For chroman-based compounds, metabolic pathways are likely to involve common phase I and phase II reactions.

In vitro studies with liver microsomes are a primary tool for identifying potential metabolites. For heterocyclic compounds similar to chroman analogues, common metabolic transformations include oxidation and the formation of ketone groups. mdpi.com These phase I reactions, catalyzed by cytochrome P450 enzymes, typically introduce or expose functional groups that prepare the molecule for phase II conjugation.

Following phase I metabolism, phase II reactions such as glucuronidation are common pathways for the elimination of chroman analogues. mdpi.com In this process, glucuronic acid is attached to the metabolite, increasing its water solubility and facilitating its excretion in urine or bile. N-acetylation has also been observed as a phase II metabolic pathway for related nitrogen-containing heterocyclic compounds. mdpi.com

Profiling of metabolites in plasma, urine, and feces from animal studies provides a comprehensive picture of the metabolic fate of the parent compound. The use of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), is essential for the separation and identification of these metabolites. mdpi.com By comparing the metabolite profiles from in vitro and in vivo studies, a more complete understanding of the drug's metabolism can be achieved.

Table 2: Common Metabolic Pathways for Chroman Analogues

| Metabolic Phase | Reaction Type | Description |

|---|---|---|

| Phase I | Oxidation | Addition of oxygen atoms, often leading to hydroxylated metabolites. |

| Ketone Formation | Conversion of a methylene (B1212753) group to a carbonyl group. | |

| Phase II | Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. |

| N-acetylation | Addition of an acetyl group to a nitrogen atom. |

Dose-Response Relationships and Target Engagement in Animal Studies

Establishing a clear dose-response relationship is fundamental to defining the therapeutic window of a new drug candidate. In animal models, this involves administering a range of doses and measuring the resulting pharmacological effect. For chroman-based compounds, which have been investigated for a variety of biological activities, the specific endpoints for dose-response studies would depend on the therapeutic target. nih.gov

For example, if a chroman analogue is being developed as a SIRT2 inhibitor for neurodegenerative disorders, dose-response studies would assess the degree of SIRT2 inhibition in the target tissue (e.g., the brain) at different doses. acs.org Target engagement can be measured directly by assessing the occupancy of the target protein by the drug or indirectly by measuring a downstream biomarker of target activity. Western blot analysis for acetylated α-tubulin, a substrate of SIRT2, has been used to demonstrate target engagement of chroman-4-one derivatives. acs.org

The potency of chroman analogues can be influenced by the specific substitutions on the chroman ring. Structure-activity relationship (SAR) studies have shown that modifications at various positions can significantly impact the inhibitory activity against their intended targets. acs.org For instance, the length and branching of an alkyl chain at the 2-position of the chroman-4-one ring have been shown to affect the inhibitory potency against SIRT2. acs.org

Dose-response studies are also critical for identifying the minimum effective dose and the maximum tolerated dose, which are essential parameters for designing future clinical trials. These studies provide the foundational data for understanding how the concentration of the drug at the site of action relates to its therapeutic effect.

Table 3: Factors Influencing Dose-Response of Chroman Analogues

| Factor | Description | Example from Chroman Analogue Research |

|---|---|---|

| Structural Modifications | Alterations in the chemical structure that affect potency and selectivity. | Length and branching of alkyl chains on the chroman ring influencing SIRT2 inhibition. acs.org |

| Pharmacokinetics | The absorption, distribution, metabolism, and excretion properties that determine drug concentration at the target site. | Low oral bioavailability may necessitate higher doses to achieve a therapeutic effect. mdpi.com |

| Target Engagement | The degree to which the drug binds to its intended biological target. | Measurement of downstream biomarkers to confirm target modulation in response to different doses. acs.org |

Analytical and Characterization Techniques for Chroman 2 Ylmethyl Isopropyl Amine Hydrochloride

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric techniques are pivotal in elucidating the molecular structure and confirming the identity of Chroman-2-ylmethyl-isopropyl-amine hydrochloride. These methods provide detailed information about the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectroscopy would provide a detailed map of the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the proton signals would confirm the presence of the chroman, methyl, and isopropyl groups. For instance, the aromatic protons on the chroman ring would appear in the downfield region, while the aliphatic protons of the isopropyl and methyl groups would be observed in the upfield region. The coupling between adjacent protons would give rise to characteristic splitting patterns, further aiding in the assignment of the structure.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, confirming the presence of all carbon environments within the this compound structure. Chemical shift values would differentiate between aromatic, aliphatic, and carbons bonded to heteroatoms. While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Chroman) | 6.5 - 7.5 | Multiplet |

| Methylene (B1212753) Protons (Chroman Ring) | 2.5 - 3.0 | Multiplet |

| Methine Proton (Chroman Ring) | 4.0 - 4.5 | Multiplet |

| Methylene Protons (-CH₂-N) | 2.8 - 3.2 | Multiplet |

| Methine Proton (Isopropyl) | 3.0 - 3.5 | Septet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons (Chroman) | 110 - 160 |

| Methylene Carbons (Chroman Ring) | 20 - 40 |

| Methine Carbon (Chroman Ring) | 60 - 80 |

| Methylene Carbon (-CH₂-N) | 40 - 60 |

| Methine Carbon (Isopropyl) | 45 - 65 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, MS would confirm the molecular mass of the cation and provide insights into the connectivity of the molecule.

The molecular ion peak ([M+H]⁺) in the mass spectrum would correspond to the molecular weight of the free base of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum is crucial for structural elucidation. Common fragmentation pathways for amines include alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. For this compound, this would likely result in the loss of an isopropyl group or the fragmentation of the chroman ring. The analysis of these fragment ions helps to piece together the structure of the parent molecule. The fragmentation of the chroman moiety itself can also provide characteristic ions.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of the Free Base of Chroman-2-ylmethyl-isopropyl-amine

| m/z Value | Possible Fragment Structure |

|---|---|

| [M+H]⁺ | Intact molecule (protonated) |

| [M+H - 43]⁺ | Loss of isopropyl group |

| [M+H - 147]⁺ | Loss of the chroman-2-ylmethyl group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands for the N-H bonds of the secondary amine hydrochloride, C-H bonds of the aromatic and aliphatic parts, C-O stretching of the ether in the chroman ring, and C=C stretching of the aromatic ring. The presence of a broad absorption band in the region of 2400-3200 cm⁻¹ is typically indicative of an amine salt.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in the chroman structure. This compound would be expected to exhibit UV absorption maxima characteristic of the substituted benzene (B151609) ring within the chroman moiety. A spectrophotometric method could potentially be developed for its quantification based on its UV absorbance.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amine salt) | 2400 - 3200 (broad) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

Chromatographic Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various matrices. These techniques separate the compound from impurities and other components.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity and for the quantitative analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be the most suitable approach.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (such as C18) would be used with a polar mobile phase, likely a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation would be based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Method validation according to ICH guidelines would be necessary to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose of purity assessment and quantification.

Table 5: Typical HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 220 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is a salt and thus non-volatile, its free base form may be amenable to GC analysis. However, amines can often exhibit poor peak shape and tailing on standard GC columns due to their basicity and polarity.

To overcome these challenges, derivatization of the amine group can be employed to increase its volatility and improve its chromatographic behavior. Alternatively, specialized GC columns designed for the analysis of amines could be used. GC coupled with a mass spectrometer (GC-MS) would provide both separation and structural identification of the compound and any volatile impurities.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and efficient technique for monitoring the progress of chemical reactions in real-time. sigmaaldrich.com It allows for the rapid, qualitative assessment of the consumption of starting materials and the formation of products. In the synthesis of this compound, TLC is invaluable for tracking the conversion of the chroman precursor and the subsequent amine derivative.

The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or a mixture of solvents). chemistryhall.com Due to the basic nature of the amine group in Chroman-2-ylmethyl-isopropyl-amine, it may exhibit strong interactions with the acidic silica gel, leading to streaking or tailing of the spot on the TLC plate. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, is often added to the eluent. chemistryhall.com

A typical solvent system for the TLC analysis of chroman-2-ylamine derivatives could be a mixture of a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) with a more polar solvent such as methanol or dichloromethane. nih.govresearchgate.net The precise ratio of these solvents is optimized to achieve a good separation between the starting materials, intermediates, and the final product, ideally with retention factor (Rf) values between 0.2 and 0.8 for the compounds of interest. chemistryhall.com

Table 1: Illustrative TLC Data for Reaction Monitoring

| Compound | Solvent System (v/v/v) | Rf Value |

| Chroman-2-carbaldehyde (Starting Material) | Hexane:Ethyl Acetate (7:3) | 0.65 |

| Chroman-2-ylmethyl-isopropyl-amine (Product) | Dichloromethane:Methanol:Triethylamine (95:4.5:0.5) | 0.40 |

| Isopropylamine (B41738) (Reagent) | Dichloromethane:Methanol (9:1) | 0.15 |

Note: The data in this table is representative and intended for illustrative purposes. Actual Rf values may vary depending on the specific TLC plate, solvent purity, and experimental conditions.

Visualization of the spots on the TLC plate after development is crucial as most organic compounds are colorless. chemistryhall.com A common non-destructive method is the use of a UV lamp, under which compounds with a chromophore, such as the chroman ring system, will appear as dark spots on a fluorescent background. libretexts.org For compounds that are not UV-active or to enhance visualization, a variety of chemical staining reagents can be employed. libretexts.org For amines like Chroman-2-ylmethyl-isopropyl-amine, ninhydrin (B49086) stain is particularly effective, producing a characteristic colored spot (often purple or pink) upon heating. chemistryhall.com Other general-purpose stains like p-anisaldehyde or vanillin (B372448) can also be used, which react with a wide range of functional groups to produce colored spots. libretexts.org A specialized reagent, citric acid/acetic anhydride (B1165640) (CAR), has been shown to be selective for tertiary amines, producing a red-purple color. nih.gov

X-ray Crystallography for Absolute Configuration and Ligand-Target Complex Studies

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the structure-activity relationships of pharmacologically active molecules like this compound.

The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots, the intensities and positions of which are used to calculate the electron density distribution within the crystal, and from this, a detailed atomic model is constructed.

Table 2: Representative Crystallographic Data for a Small Molecule Amine Hydrochloride

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1035 |

| Z | 4 |

Note: This data is hypothetical and representative of a small organic molecule hydrochloride salt. It is provided for illustrative purposes to indicate the type of information obtained from an X-ray crystallographic study.

Beyond determining the structure of the molecule itself, X-ray crystallography is a powerful tool for studying the interactions between a ligand and its biological target, such as a protein or enzyme. By co-crystallizing Chroman-2-ylmethyl-isopropyl-amine with its target protein, it is possible to obtain a high-resolution structure of the ligand-protein complex. This provides invaluable information about the binding mode of the ligand, identifying the specific amino acid residues involved in the interaction and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges). Such detailed structural insights are fundamental for rational drug design and the optimization of lead compounds.

Advanced Biophysical Techniques for Molecular Interactions

To fully understand the pharmacological profile of this compound, it is essential to characterize its binding interactions with its biological targets. Advanced biophysical techniques provide quantitative data on binding affinity, stoichiometry, and the thermodynamics of these interactions.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for measuring the heat changes that occur during a binding event. springernature.com In a typical ITC experiment, a solution of the ligand (this compound) is titrated into a solution containing the target macromolecule (e.g., a protein or enzyme). The heat released or absorbed upon binding is measured, and from this, a complete thermodynamic profile of the interaction can be determined in a single experiment. springernature.comnews-medical.net

The key parameters obtained from an ITC experiment include:

Binding Affinity (Ka) or Dissociation Constant (Kd): A measure of the strength of the interaction.

Stoichiometry (n): The molar ratio of the ligand to the target in the complex.

Enthalpy Change (ΔH): The heat change associated with the binding event, providing information about the types of bonds being formed and broken.

Entropy Change (ΔS): A measure of the change in disorder of the system upon binding.

Table 3: Hypothetical Thermodynamic Parameters from an ITC Experiment

| Parameter | Value |

| Kd (μM) | 5.2 |

| n (Stoichiometry) | 1.1 |

| ΔH (kcal/mol) | -8.5 |

| -TΔS (kcal/mol) | -2.1 |

| ΔG (kcal/mol) | -10.6 |

Note: This data is hypothetical and serves to illustrate the type of quantitative information that can be obtained from an ITC experiment for a small molecule binding to a protein target.

The thermodynamic signature obtained from ITC can provide insights into the driving forces of the binding interaction, whether it is enthalpically driven (dominated by hydrogen bonds and van der Waals interactions) or entropically driven (often associated with the release of ordered water molecules from the binding interface). mdpi.com

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. nih.gov In an SPR experiment, one of the binding partners (typically the protein target) is immobilized on a sensor chip surface. A solution containing the other binding partner (the analyte, in this case, this compound) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

SPR provides valuable kinetic information about the binding interaction, including:

Association Rate Constant (kon): The rate at which the ligand and target associate to form a complex.

Dissociation Rate Constant (koff): The rate at which the complex dissociates.

Dissociation Constant (Kd): Calculated as the ratio of koff/kon, providing a measure of the binding affinity.

Table 4: Representative Kinetic Data from an SPR Experiment

| Parameter | Value |

| kon (M-1s-1) | 1.5 x 105 |

| koff (s-1) | 7.5 x 10-3 |

| Kd (nM) | 50 |

Note: This data is hypothetical and illustrates the kinetic parameters that can be determined from an SPR analysis of a small molecule-protein interaction.

The real-time nature of SPR allows for a detailed analysis of the binding kinetics, which can be crucial for understanding the mechanism of action of a drug candidate. Together, ITC and SPR provide a comprehensive picture of the molecular interactions of this compound with its biological targets, guiding further drug development and optimization efforts.

Future Directions and Research Gaps in Chroman 2 Ylmethyl Isopropyl Amine Hydrochloride Studies

Exploration of Novel Synthetic Strategies and Derivatives

Future research should focus on developing novel and efficient synthetic routes to Chroman-2-ylmethyl-isopropyl-amine hydrochloride and its derivatives. Current synthetic methodologies for chroman cores often involve multi-step processes. gu.se The exploration of one-pot synthesis protocols or the use of microwave-assisted organic synthesis could provide more rapid and efficient access to a library of related compounds. nih.gov

Furthermore, the synthesis of new derivatives could explore modifications at several key positions:

Substitution on the Chroman Ring: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups, alkyl chains) on the aromatic portion of the chroman nucleus could significantly influence the compound's physicochemical properties and biological activity. nih.govrjptonline.org

Modification of the Isopropylamine (B41738) Moiety: Altering the alkyl groups on the amine could modulate lipophilicity and receptor-binding interactions.

Stereochemistry: The chiral center at the 2-position of the chroman ring is a critical aspect. Future work should involve the development of stereoselective synthetic methods to obtain enantiomerically pure forms of this compound, as different enantiomers may exhibit distinct biological activities and potencies. nih.gov

| Potential Derivative Class | Rationale for Synthesis | Key Synthetic Approach |

| Aryl-substituted Chromans | To explore structure-activity relationships (SAR) by modifying electronic and steric properties. | Palladium-catalyzed cross-coupling reactions. |

| Fluorinated Analogues | To enhance metabolic stability and binding affinity. | Use of fluorinated building blocks or late-stage fluorination techniques. |

| Chiral Amines | To investigate stereospecific interactions with biological targets. | Asymmetric synthesis or chiral resolution. |

Deeper Mechanistic Understanding of Biological Activities

A significant research gap is the elucidation of the molecular mechanisms underlying the potential biological activities of this compound. Based on the activities of related chroman derivatives, several areas warrant investigation. For instance, various chroman-4-one derivatives have been identified as inhibitors of enzymes like SIRT2 and monoamine oxidase (MAO), which are implicated in neurodegenerative diseases. nih.govcore.ac.uknih.gov

Future mechanistic studies could involve:

Enzyme Inhibition Assays: Screening the compound against a panel of relevant enzymes, such as cholinesterases (AChE, BuChE) and MAO-A/MAO-B, could identify specific molecular targets. nih.govresearchgate.net

Receptor Binding Studies: Investigating the affinity of the compound for various G-protein coupled receptors (GPCRs) or ion channels, common targets for amine-containing compounds.

Cell-Based Assays: Utilizing cell lines to study the compound's effects on cellular pathways, such as signaling cascades, apoptosis, and inflammatory responses.

| Potential Biological Target | Therapeutic Relevance | Investigative Method |

| Monoamine Oxidase (MAO) | Parkinson's Disease, Depression | Enzyme kinetics, molecular docking. nih.gov |

| Sirtuin 2 (SIRT2) | Neurodegenerative Diseases, Cancer | In vitro inhibition assays, cell-based proliferation studies. nih.gov |

| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Enzyme inhibition assays. core.ac.uk |

Investigation in Emerging Preclinical Disease Models

Once promising biological activity is identified, the efficacy of this compound should be evaluated in relevant preclinical disease models. The choice of models will depend on the in vitro findings. Given that various chroman derivatives have shown potential as anticancer, antimicrobial, and neuroprotective agents, a broad range of models could be considered. nih.govmdpi.comekb.eg

For example, if the compound shows potent MAO-B inhibitory activity, it could be tested in rodent models of Parkinson's disease. nih.gov If it exhibits cytotoxicity against cancer cell lines, xenograft models in immunocompromised mice would be the next logical step. researchgate.net The evaluation in these models would provide crucial information on the compound's in vivo efficacy, pharmacokinetics, and biodistribution.

Development of this compound as a Research Tool

If this compound is found to have a highly specific and potent interaction with a particular biological target, it could be developed into a valuable research tool. For instance, a highly selective inhibitor can be used to probe the physiological and pathological roles of its target enzyme or receptor.

To facilitate its use as a research tool, future work could focus on:

Radiolabeling: Synthesizing a radiolabeled version of the compound for use in positron emission tomography (PET) imaging or in vitro autoradiography to map the distribution of its target.

Fluorescent Tagging: Attaching a fluorescent probe to the molecule to visualize its subcellular localization and interaction with its target in living cells.

Biotinylation: Creating a biotinylated derivative for use in affinity chromatography to isolate and identify its binding partners.

Computational Chemistry and In Silico Modeling Advancements

Computational studies can play a pivotal role in guiding the future development of this compound. nih.govmdpi.com Molecular docking simulations can be employed to predict the binding modes of the compound and its derivatives with potential protein targets, helping to rationalize structure-activity relationships and design more potent analogues. islandarchives.ca

Quantitative Structure-Activity Relationship (QSAR) models can be developed once a library of derivatives with corresponding biological data is available. nih.gov These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. Furthermore, computational predictions of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can help in the early identification of candidates with favorable drug-like properties. core.ac.uk

| Computational Method | Application in Future Research | Expected Outcome |

| Molecular Docking | Predicting binding poses and affinities to biological targets. | Identification of key interactions and rational design of new derivatives. |

| QSAR Modeling | Correlating chemical structure with biological activity. | Predictive models for virtual screening of new compounds. nih.gov |

| ADMET Prediction | In silico assessment of drug-like properties. | Early-stage filtering of compounds with poor pharmacokinetic profiles. |

Conclusion

Summary of Key Academic Findings on Chroman-2-ylmethyl-isopropyl-amine Hydrochloride

Academic research specifically focused on this compound is not extensively detailed in publicly available literature. However, analysis of related compounds and general synthetic methodologies provides insight into its chemical context. The synthesis of similar chroman derivatives often involves multi-step processes. For instance, processes for preparing certain chroman compounds may include the reduction of a carboxamide precursor. google.com The formation of hydrochloride salts is a common final step in the synthesis of amine-containing compounds to improve their stability and handling properties. This is typically achieved by treating the amine with hydrochloric acid.

The structural components of this compound, the chroman ring and the isopropylamine (B41738) side chain, are significant in the field of organic and medicinal chemistry. The chroman moiety is a heterocyclic scaffold found in a variety of biologically active compounds. The synthesis and modification of the chroman structure are areas of active research. Similarly, isopropylamine derivatives are a well-established class of compounds with diverse applications. google.com The combination of these two moieties suggests that this compound is likely explored within the broader context of developing novel chemical entities.

Broader Implications for Chromane (B1220400) and Amine Research Fields

The study of compounds like this compound has broader implications for the fields of chromane and amine research. The exploration of novel derivatives of these scaffolds contributes to a deeper understanding of structure-activity relationships. The development of efficient and scalable synthetic routes to such compounds is also a significant area of research, with implications for the production of fine chemicals and pharmaceuticals. google.com

The chromane ring system is a privileged scaffold in medicinal chemistry, and the synthesis of new chromane derivatives continues to be an area of interest. google.com Research into compounds that incorporate a chromane structure can lead to the discovery of new therapeutic agents. Similarly, the versatility of the amine functional group makes it a cornerstone of organic synthesis. The development of new methods for the synthesis and functionalization of amines, including the formation of their hydrochloride salts, is crucial for advancing various areas of chemical science. chemicalbook.comgoogle.com The study of specific amine derivatives, such as those incorporating a chroman moiety, can therefore contribute to the broader toolkit of synthetic chemists and medicinal chemists.

Q & A

Q. How can researchers optimize the synthesis of Chroman-2-ylmethyl-isopropyl-amine hydrochloride using statistical design of experiments (DoE)?

Methodological Answer:

- Apply factorial design (e.g., 2^k factorial) to identify critical parameters (e.g., temperature, molar ratios, catalyst loading) affecting yield and purity. Use response surface methodology (RSM) to model non-linear relationships and determine optimal conditions. For example, central composite design can minimize experimental runs while accounting for interactions between variables like reaction time and solvent polarity .

- Validate results using ANOVA to distinguish significant factors from noise. Cross-reference with quantum chemical calculations (e.g., DFT) to predict reaction feasibility under proposed conditions .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

- Structural confirmation : Use H/C NMR to verify chroman ring substitution patterns and amine hydrochloride salt formation. Compare experimental spectra with computed (DFT-based) chemical shifts to resolve ambiguities .

- Purity assessment : Employ HPLC-MS with reverse-phase columns (C18) and ESI ionization to detect impurities. Couple with thermogravimetric analysis (TGA) to assess hygroscopicity and stability under storage conditions .

Q. How can researchers address contradictions in reaction yield data across studies?

Methodological Answer:

- Perform sensitivity analysis to isolate variables causing discrepancies (e.g., trace moisture in solvents, atmospheric oxygen levels). Replicate experiments under inert conditions (argon/glovebox) to test hypotheses .

- Use meta-analysis frameworks to compare datasets, incorporating Bayesian statistics to weigh studies by methodological rigor (e.g., reporting of error margins, calibration standards) .

Q. What safety protocols are critical when handling this compound in aqueous or acidic conditions?

Methodological Answer:

- Conduct hazard assessments for hydrochloride salt dissociation in water (e.g., pH-dependent release of HCl vapor). Use fume hoods with pH-neutralization traps during scale-up. Monitor reactivity with common lab materials (e.g., metal catalysts, glassware) using differential scanning calorimetry (DSC) to detect exothermic decomposition risks .

Q. How can researchers design a scalable purification protocol for this compound?

Methodological Answer:

- Screen crystallization solvents (e.g., ethanol/water mixtures) using solubility parameter theory (Hansen parameters). Optimize cooling rates and anti-solvent addition via PAT tools (process analytical technology) like in-situ Raman spectroscopy .

- Compare membrane filtration (e.g., nanofiltration) vs. recrystallization efficiency using mass balance and lifecycle analysis (LCA) to minimize waste .

Advanced Research Questions

Q. How can quantum chemical calculations guide the design of derivatives with enhanced bioactivity or stability?

Methodological Answer:

- Perform fragment-based molecular docking to predict interactions between this compound and biological targets (e.g., enzymes). Use MD simulations to assess conformational flexibility and salt bridge formation in physiological conditions .

- Apply retrosynthetic AI tools (e.g., Template_relevance models) to propose derivatives with modified chroman rings or amine substituents, prioritizing synthetic accessibility .

Q. What computational strategies resolve contradictions between predicted and experimental reaction pathways?

Methodological Answer:

- Combine ab initio molecular dynamics (AIMD) with experimental kinetic isotope effects (KIE) to validate transition states. For example, compare computed activation barriers for amine hydrochloride formation under varying protonation states .

- Use machine learning (e.g., random forests) to correlate reaction outcomes with descriptors like electrophilicity index or frontier orbital energies .

Q. How can researchers model the environmental fate of this compound degradation products?

Methodological Answer:

- Simulate atmospheric oxidation pathways using gas-phase reaction chambers coupled with FTIR/GC-MS to identify intermediates (e.g., nitroso compounds). Integrate with QSAR models to predict ecotoxicity of persistent metabolites .

- Conduct soil column studies to assess leaching potential, using C-labeled analogs to track mineralization rates and bound residue formation .

Q. What advanced reactor designs improve selectivity in multi-step syntheses involving this compound?

Methodological Answer:

- Implement microfluidic reactors with segmented flow to control residence time distribution (RTD) and minimize byproducts (e.g., dimerization). Use CFD simulations to optimize mixing efficiency and heat transfer .

- Explore photochemical flow reactors for selective C-H functionalization of the chroman ring, leveraging UV-Vis spectroscopy for real-time monitoring .

Q. How can multi-omics approaches elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Integrate metabolomics (LC-MS/MS) and transcriptomics (RNA-seq) to map cellular responses to this compound exposure. Use pathway enrichment analysis (e.g., KEGG) to identify perturbed networks (e.g., amine neurotransmitter pathways) .

- Validate targets via CRISPR-Cas9 knockout models, focusing on genes encoding putative binding proteins identified by thermal proteome profiling (TPP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.